2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
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Overview
Description
2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative Boronic esters are highly valued in organic synthesis due to their versatility and stability
Preparation Methods
The synthesis of 2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into boranes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with other molecules. This is primarily due to the boronic acid group’s affinity for diols and other nucleophiles. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar compounds include other boronic esters such as phenylboronic acid pinacol ester and methylboronic acid pinacol ester. Compared to these, 2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is unique due to its specific substituents, which can influence its reactivity and stability . This makes it particularly useful in applications where other boronic esters might not be as effective.
Properties
Molecular Formula |
C17H24BNO3 |
---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H24BNO3/c1-12-11-13(19-10-6-7-15(19)20)8-9-14(12)18-21-16(2,3)17(4,5)22-18/h8-9,11H,6-7,10H2,1-5H3 |
InChI Key |
SZWXUASWWIVXJG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3=O)C |
Origin of Product |
United States |
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